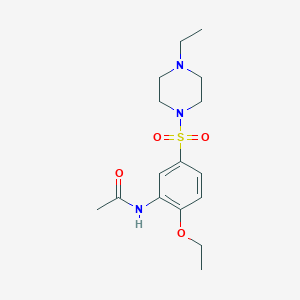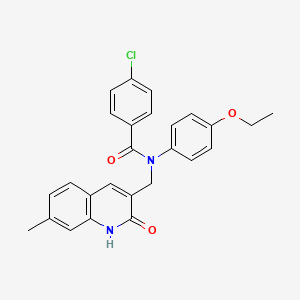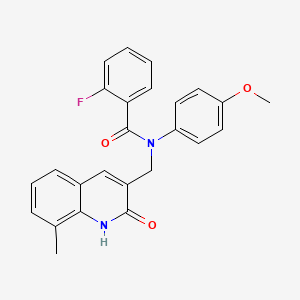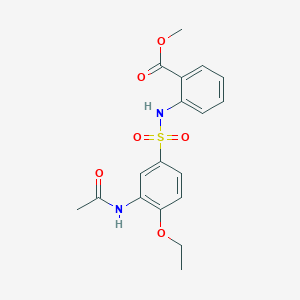
N-cyclopropyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders.
作用机制
N-cyclopropyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA, which in turn leads to the suppression of neuronal activity. This mechanism of action is similar to that of benzodiazepines, which are commonly used to treat anxiety and seizures.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which leads to the suppression of neuronal activity. This increase in GABA levels has been associated with the suppression of seizures and anxiety-like behaviors in animal models. Additionally, this compound has been shown to have a low potential for abuse and addiction, making it an attractive candidate for the treatment of addiction disorders.
实验室实验的优点和局限性
N-cyclopropyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide has several advantages for use in lab experiments. It is a highly selective inhibitor of GABA-AT, which allows for the specific targeting of this enzyme. Additionally, this compound has a low potential for toxicity, making it a safe compound for use in animal models. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
N-cyclopropyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various neurological disorders. Some future directions for research on this compound include investigating its potential use in the treatment of addiction disorders, exploring its effects on cognitive function, and further elucidating its mechanism of action. Additionally, the development of more soluble analogs of this compound could improve its efficacy and make it more suitable for clinical use.
合成方法
N-cyclopropyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide can be synthesized through a multi-step process involving the use of various reagents and solvents. The synthesis involves the formation of a piperidine ring, which is then coupled with a dichlorobenzoyl group. The final step involves the introduction of a cyclopropyl group to the piperidine ring.
科学研究应用
N-cyclopropyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. It has been shown to increase GABA levels in the brain, which is a neurotransmitter that has inhibitory effects on neuronal activity. This increase in GABA levels has been associated with the suppression of seizures and anxiety-like behaviors in animal models.
属性
IUPAC Name |
N-cyclopropyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O2/c17-11-1-4-13(14(18)9-11)16(22)20-7-5-10(6-8-20)15(21)19-12-2-3-12/h1,4,9-10,12H,2-3,5-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVFPTBEZMCVMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49679135 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-([1,1'-biphenyl]-4-carbonyl)-N-methylpiperidine-4-carboxamide](/img/structure/B7699084.png)


![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(2,4-difluorophenyl)acetamide](/img/structure/B7699097.png)



![2-bromo-N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7699114.png)

![5-(4-chloro-N-methylphenylsulfonamido)-N-cyclopropylbenzo[b]thiophene-2-carboxamide](/img/structure/B7699132.png)



![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7699169.png)